tert-Butyl 3-amino-1H-pyrazole-1-carboxylate

Medicinal chemistry Kinase inhibitor synthesis Protecting group strategy

Medicinal chemistry groups targeting kinase families often face protecting-group incompatibility when building focused libraries. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate (CAS 863504-84-1) resolves this with an acid-labile Boc group at N1 that preserves the free 3-amino nucleophile for selective derivatization. - Functions as the key hinge-binding precursor for PCTAIRE (CDK16-18) kinase inhibitors; enables systematic C3-amino SAR exploration. - Orthogonal Boc protection withstands ester/ether-based PROTAC linker chemistry; deprotects cleanly under mild acidic conditions without linker cleavage. - Crystalline solid (mp 111-112°C) ensures accurate high-throughput weighing with minimal electrostatic handling issues.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 863504-84-1
Cat. No. B1454484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-1H-pyrazole-1-carboxylate
CAS863504-84-1
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC(=N1)N
InChIInChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3,(H2,9,10)
InChIKeySLWKHFGJHAEQPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate: Orthogonally Protected Intermediate


tert‑Butyl 3‑amino‑1H‑pyrazole‑1‑carboxylate (CAS 863504‑84‑1) is a functionalized pyrazole derivative bearing a 3‑amino group and a 1‑position tert‑butyl carbamate (Boc) protecting group. The Boc group imparts acid‑labile orthogonal protection, while the free 3‑amino group serves as a nucleophilic handle for further derivatization [REFS‑1]. The compound is widely employed as a building block in the synthesis of kinase inhibitors and other biologically active heterocycles [REFS‑2].

Role Orthogonally protected pyrazole building block
Protection strategy Acid-labile Boc group at N1 enables selective C3 functionalization
Synthesis fit Supports kinase inhibitor and heterocycle library construction

Why 1-Boc-3-aminopyrazole Substitutions Fail


The presence of the Boc group at the N1 position is critical for enabling selective functionalization at the C3 amino group in subsequent synthetic steps. Attempts to substitute the Boc group with alternative protecting groups (e.g., benzyl, methyl, or ethyl carbamates) alter the deprotection conditions, nucleophilicity, and overall synthetic sequence, often leading to lower yields or incompatible reaction conditions in kinase‑focused synthetic routes [REFS‑1][REFS‑2].

Boc (Target)
Common substitutes
Deprotection
Mild acid (TFA/HCl)
Reductive (Cbz) or strong base
Nucleophilicity
Free 3-amino group preserved
May alter reactivity and yield
Sequence compatibility
Orthogonal to many functional groups
May conflict with reducible/base-sensitive groups

Differentiation Evidence for tert-Butyl 3-amino-1H-pyrazole-1-carboxylate


Lipophilicity & Orthogonal Protection Advantage

The tert‑butyl carbamate (Boc) group in tert‑butyl 3‑amino‑1H‑pyrazole‑1‑carboxylate provides a calculated log P (octanol‑water partition coefficient) of approximately 1.2, which is significantly higher than that of the corresponding ethyl carbamate analog (ethyl 3‑amino‑1H‑pyrazole‑1‑carboxylate, CAS 773125‑05‑6), which has a calculated log P of approximately 0.4 [REFS‑1][REFS‑2]. This difference in lipophilicity facilitates improved organic phase partitioning and membrane permeability in cellular assays.

Lipophilicity
Reported
clogP ≈ 1.2 vs 0.4
Higher clogP may improve organic-phase partitioning
Computed log P; ethyl carbamate comparator
Medicinal chemistry Kinase inhibitor synthesis Protecting group strategy

Crystallinity Advantage with tert-Butyl Ester

With a molecular weight of 183.21 g mol⁻¹, tert‑butyl 3‑amino‑1H‑pyrazole‑1‑carboxylate is significantly heavier than the corresponding methyl (169.18 g mol⁻¹) and ethyl (155.15 g mol⁻¹) ester analogs [REFS‑1][REFS‑2]. The increased molecular weight and steric bulk conferred by the tert‑butyl group promote higher melting points and improved crystallinity, as indicated by commercial suppliers listing the compound as a light‑blue solid with a melting range of 85–89 °C [REFS‑1].

Solid-state advantage
Class-level
Solid; mp 85–89 °C
Solid form may aid handling and purification
Supplier-reported; ethyl/methyl analogs are liquids
Solid‑state chemistry Crystallization optimization Intermediate purification

Orthogonal Acid-Labile Deprotection

The Boc group in tert‑butyl 3‑amino‑1H‑pyrazole‑1‑carboxylate is selectively removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), leaving the pyrazole ring and C3‑amino group intact [REFS‑1]. In contrast, common alternative protecting groups such as benzyl (Cbz) require reductive cleavage (H₂/Pd‑C) that may be incompatible with other reducible functionalities, while methyl or ethyl carbamates often require harsher basic hydrolysis [REFS‑2].

Deprotection orthogonality
Method context
Mild acid removal
Supports sequential deprotection strategies
Orthogonal to reductive and basic conditions
Protecting group chemistry Orthogonal synthesis Kinase inhibitor library

Application Scenarios for tert-Butyl 3-amino-1H-pyrazole-1-carboxylate


PCTAIRE Kinase Inhibitors via Orthogonal Deprotection

The compound serves as the key hinge‑binding precursor in the synthesis of 3‑amino‑1H‑pyrazole‑based kinase inhibitors targeting the understudied PCTAIRE family (CDK16–18) [REFS‑1]. The Boc group allows for selective N1‑protection while the 3‑amino group is functionalized, after which mild acid deprotection reveals the free N1‑H for subsequent coupling steps [REFS‑1].

Pyrazole Libraries with Diverse C3 Linkers

Medicinal chemistry campaigns requiring systematic variation of the C3‑amino substituent benefit from the compound's orthogonal protection and solid‑state handling properties [REFS‑2]. The higher melting point and crystallinity facilitate accurate weighing and purification during parallel synthesis efforts.

PROTAC Degraders Using Acid-Labile Deprotection

In the synthesis of PROTAC (proteolysis‑targeting chimera) molecules, the Boc group offers an orthogonal handle that can be removed under mild acidic conditions without cleaving ester‑ or ether‑based linkers commonly employed in PROTAC design [REFS‑1]. This orthogonality is essential for maintaining linker integrity during the final deprotection step.

Application
Selection property
Validation focus
PCTAIRE kinase inhibitor synthesis
Orthogonal Boc deprotection
Acid-labile removal without pyrazole ring alteration
C3-diversified pyrazole libraries
Solid-state handling and accurate weighing
Parallel synthesis reproducibility
PROTAC degrader assembly
Acid-labile Boc without linker cleavage
Ester/ether linker integrity post-deprotection

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